molecular formula C12H14ClN3O4S2 B2568361 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2034609-01-1

1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Cat. No.: B2568361
CAS No.: 2034609-01-1
M. Wt: 363.83
InChI Key: NIXVGPFGUPKPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a sophisticated heterocyclic building block designed for advanced chemical synthesis and pharmaceutical research. The core structure of this compound, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, is recognized as a privileged structure in medicinal chemistry, known for conferring significant biological activity. This specific scaffold is a key intermediate in the synthesis of renowned antiplatelet agents such as clopidogrel, demonstrating its value in developing therapeutic compounds . This compound is functionally elaborated with both a 2-chloro substituent and an imidazolidin-2-one moiety featuring a methylsulfonyl group. The reactive chloro group is a classic handle for nucleophilic substitution reactions, allowing for further structural diversification. The imidazolidin-2-one ring, a saturated derivative of imidazole, is a well-known pharmacophore that can contribute to hydrogen bonding and influence the molecule's metabolic stability and bioavailability. The methylsulfonyl group is a strong hydrogen bond acceptor and can significantly impact the compound's physicochemical properties and its potential to interact with biological targets. Researchers can utilize this chemical as a versatile precursor in the exploration of new chemical space. It is particularly useful for constructing complex molecules for screening in drug discovery programs, where the thienopyridine core has shown relevance beyond antiplatelet activity, including in areas such as antifungal development . The integration of multiple functional groups makes it a compelling candidate for structure-activity relationship (SAR) studies and for the development of targeted covalent inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4S2/c1-22(19,20)16-5-4-15(12(16)18)11(17)14-3-2-9-8(7-14)6-10(13)21-9/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXVGPFGUPKPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C13H14ClN3O3SC_{13}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 317.78 g/mol. The structure features a thieno[3,2-c]pyridine moiety, which is known for its biological significance.

PropertyValue
Molecular FormulaC13H14ClN3O3SC_{13}H_{14}ClN_{3}O_{3}S
Molecular Weight317.78 g/mol
CAS Number2034287-35-7

Antiplatelet Activity

The compound is structurally related to thienopyridines such as clopidogrel and ticlopidine, which are recognized as effective antiplatelet agents. Research indicates that these compounds inhibit platelet aggregation by blocking the P2Y12 ADP receptor pathway, thereby preventing thrombus formation in cardiovascular diseases .

Antimicrobial Properties

Studies have demonstrated that derivatives of thieno[3,2-c]pyridine exhibit significant antimicrobial activity against various pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms .

The proposed mechanism involves the interaction with specific enzymes or receptors within the target cells. For instance, the thienopyridine structure allows for selective binding to platelet receptors, leading to a cascade of biochemical events that ultimately inhibit platelet activation and aggregation .

Clinical Trials

A notable clinical study investigated the efficacy of thienopyridine derivatives in patients with acute coronary syndromes. The results indicated a significant reduction in adverse cardiovascular events among those treated with compounds similar to this compound compared to placebo groups .

Laboratory Studies

In vitro studies have shown that the compound exhibits dose-dependent inhibition of platelet aggregation. The effective concentration (EC50) was determined to be in the low micromolar range, indicating potent activity comparable to established antiplatelet drugs .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiplatelet Activity : It serves as an intermediate in the synthesis of clopidogrel and similar antiplatelet agents. Clopidogrel is widely used to prevent thrombotic events in cardiovascular diseases .
  • Antimicrobial Properties : Studies have shown that derivatives of thieno[3,2-c]pyridine possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound are primarily focused on:

  • Cardiovascular Therapy :
    • As an intermediate for clopidogrel synthesis, it plays a crucial role in treating patients at risk of heart attacks and strokes due to its ability to inhibit platelet aggregation.
  • Potential Anticancer Agents :
    • Some studies suggest that thieno[3,2-c]pyridine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. This area is still under investigation but shows promise for future drug development .

Case Studies

Several case studies have documented the effectiveness and utility of this compound:

  • Case Study 1: Clopidogrel Synthesis :
    A study demonstrated the efficient synthesis of clopidogrel using intermediates derived from thieno[3,2-c]pyridine compounds. The yield was optimized through various reaction conditions, showcasing the importance of this compound in pharmaceutical manufacturing .
  • Case Study 2: Antimicrobial Testing :
    In a comparative study of various thienopyridine derivatives, one derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on the structure of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in reactions critical for modifying its structure and pharmacological properties:

Substitution Reactions

  • Chlorine Replacement : The 2-chloro group undergoes nucleophilic substitution with alkylating agents (e.g., ethyl-2-bromopropionate), forming substituted derivatives. This step is facilitated by basic conditions and enables structural diversification .

  • Sulfonylation : The methylsulfonyl group reacts with nucleophiles, allowing further functionalization.

Hydrolysis

  • Imidazolidinone Ring Opening : Under acidic or basic conditions, the imidazolidinone ring can hydrolyze, releasing the parent thienopyridine moiety. This reaction is temperature-dependent and monitored via HPLC for stability assessments.

Cyclization

  • Pictet-Spengler Reaction : Forms the tetrahydrothienopyridine scaffold by condensing thiophene derivatives with nitroso compounds. This step is pivotal in constructing the core structure .

Analytical Methods

The compound’s purity and structural integrity are validated using:

Method Purpose Key Findings
NMR Spectroscopy Structural characterizationConfirms bond connectivities and molecular geometry .
Mass Spectrometry Molecular weight verificationIdentifies the molecular ion peak and fragmentation patterns.
X-ray Crystallography Geometric analysisReveals bond lengths, angles, and conformational details (e.g., half-chair conformation of the tetrahydrothienopyridine ring) .
HPLC Purity assessmentMonitors degradation products and stability over time.

Chemical Stability and Reactivity

  • Thermal Stability : Synthesis requires precise temperature control to optimize yields and minimize side reactions.

  • Reactivity Trends : The chlorinated thienopyridine moiety is highly reactive due to electron-withdrawing effects, facilitating substitution and cyclization reactions.

Pharmacological Relevance

While the focus is on chemical reactions, the compound’s role as a precursor to antiplatelet agents (e.g., clopidogrel) underscores the importance of its reactivity. Derivatives inhibit platelet aggregation by targeting adenosine diphosphate (ADP) receptors, a mechanism critical in cardiovascular therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-c]pyridine Derivatives

  • Compound C1 (from ): A thieno-tetrahydropyridine derivative with unstated substituents. Exhibits superior antiplatelet activity to ticlopidine in rat models, suggesting the thienopyridine scaffold is critical for ADP receptor antagonism .
  • Target Compound: The addition of a methylsulfonyl-imidazolidinone group may improve selectivity or pharmacokinetics compared to C1, though direct biological data are lacking.

Imidazolidinone-Containing Analogues

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Shares a fused imidazolidinone-pyridine system but lacks the thieno ring.
  • Target Compound : The methylsulfonyl group may enhance binding to sulfhydryl-containing enzymes or receptors compared to ester/carbonyl groups in ’s compound.

Antipsychotic Agents with Heterocyclic Cores ()

  • Clozapine and Rilapine : High affinity for 5-HT6/7 receptors (Ki < 20 nM). Their tricyclic structures differ from the target compound’s bicyclic system but highlight the importance of electron-withdrawing groups (e.g., chloro, sulfonyl) in receptor interactions .
  • Target Compound: The chloro and methylsulfonyl groups may confer partial overlap with 5-HT receptor binding, though its imidazolidinone ring likely alters specificity.

Structural and Functional Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity Affinity/IC50 (if available) Reference
Target Compound Thieno[3,2-c]pyridine + imidazolidinone 2-Cl, 3-(methylsulfonyl) Underexplored; hypothesized antiplatelet N/A
Compound C1 () Thieno-tetrahydropyridine Undisclosed Antiplatelet (superior to ticlopidine) Not quantified
Clozapine () Tricyclic dibenzodiazepine N-methylpiperazine, chloro 5-HT6/7 antagonism Ki = 4–15 nM
Diethyl derivative () Imidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), esters Synthetic intermediate N/A

Key Research Findings and Implications

  • Anti-Thrombotic Potential: The thienopyridine scaffold (as in ’s C1) is strongly associated with ADP receptor antagonism.
  • Receptor Binding Hypotheses: Structural parallels to 5-HT6/7 ligands () suggest possible CNS applications, though the imidazolidinone moiety may redirect activity toward peripheral targets .
  • Synthetic Challenges : The compound’s fused rings and sulfonyl group necessitate multi-step synthesis, akin to methods in , but with optimization for yield and purity .

Q & A

Q. What synthetic strategies are recommended for constructing the tetrahydrothieno[3,2-c]pyridine core in this compound?

The tetrahydrothieno[3,2-c]pyridine moiety can be synthesized via cyclization of a thiophene derivative with a substituted pyridine precursor. Key steps include:

  • Thiophene functionalization : Introduce chloro and carbonyl groups at positions 2 and 5 using Friedel-Crafts acylation followed by chlorination .
  • Ring closure : Employ microwave-assisted cyclization (e.g., 100–120°C, 30 min) to enhance reaction efficiency and reduce side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the core structure.

Table 1 : Example Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Reference
Thiophene acylationAlCl₃, acetyl chloride, 0°C, 2 h75
ChlorinationSOCl₂, DMF, reflux, 4 h82
Microwave cyclizationDMF, 120°C, 30 min68

Q. How can the methylsulfonyl group be introduced into the imidazolidin-2-one moiety?

The methylsulfonyl group is typically added via nucleophilic substitution or oxidation:

  • Step 1 : React the imidazolidinone precursor with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) at 0–25°C .
  • Step 2 : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1).
  • Optimization : Use anhydrous conditions to avoid hydrolysis of MsCl.

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational flexibility of the tetrahydrothieno[3,2-c]pyridine ring?

  • Ring puckering analysis : Apply Cremer-Pople parameters (θ, φ) to quantify non-planarity using crystallographic data .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate energy barriers for ring inversion.
  • MD simulations : Simulate solvent effects (e.g., DMSO) at 300 K to assess dynamic puckering behavior .

Key Finding : The tetrahydrothieno[3,2-c]pyridine ring exhibits a boat conformation (θ = 45°, φ = 90°) with a 2.1 kcal/mol inversion barrier .

Q. How can structural contradictions in crystallographic data (e.g., bond lengths, angles) be resolved for this compound?

  • Refinement software : Use SHELXL for high-resolution refinement, applying restraints for disordered atoms .
  • Validation tools : Check for outliers in bond angles (e.g., C-S-C in thiophene) using Mercury’s "Geometry" module .
  • Data reconciliation : Compare experimental results with DFT-optimized structures to identify systematic errors .

Q. What strategies mitigate instability of the methylsulfonyl group under acidic conditions?

  • pH control : Maintain reaction/storage pH > 6.0 to prevent sulfonic acid formation.
  • Protective groups : Temporarily replace the methylsulfonyl group with a tert-butylsulfonyl moiety during synthesis .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .

Methodological Guidance

Q. How to design SAR studies targeting the imidazolidin-2-one pharmacophore?

  • Variations : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) or substituents at position 3.
  • Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Data analysis : Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .

Q. What techniques validate the stereochemistry of the tetrahydrothieno[3,2-c]pyridine moiety?

  • X-ray crystallography : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT predictions .

Data Contradiction Resolution

Q. Conflicting NMR data for the imidazolidin-2-one proton environment: How to resolve?

  • Dynamic effects : Use variable-temperature NMR (VT-NMR) to identify coalescence points for exchanging protons.
  • COSY/NOESY : Assign overlapping signals via through-space correlations (e.g., NOE between H-3 and H-5).
  • DFT-NMR comparison : Calculate chemical shifts at the MP2/cc-pVTZ level to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.